molecular formula C14H18BNO4 B1408801 2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid CAS No. 1704063-66-0

2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid

Cat. No.: B1408801
CAS No.: 1704063-66-0
M. Wt: 275.11 g/mol
InChI Key: QKXSIZTYFGKKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Boronic Acid Derivatives in Modern Chemistry

Boronic acids, characterized by their R–B(OH)₂ structure, have become indispensable tools in synthetic chemistry due to their unique reactivity and versatility. These compounds exhibit Lewis acidity, enabling reversible covalent interactions with diols, amines, and other nucleophiles, which underpins their use in cross-coupling reactions, molecular sensing, and drug design. The Suzuki–Miyaura reaction, a palladium-catalyzed coupling between boronic acids and aryl halides, represents a cornerstone application, facilitating the construction of complex biaryl systems. Beyond catalysis, boronic acids serve as bioisosteres in medicinal chemistry, mimicking carboxylates while offering improved metabolic stability.

Recent advances in boronic acid chemistry emphasize their role in dynamic covalent systems, such as glucose-responsive materials for insulin delivery, and as covalent inhibitors targeting proteases. The ability to fine-tune their electronic and steric properties through substituent modification further expands their utility.

Historical Context and Discovery of the Compound

The synthesis of boronic acids traces back to Frankland’s 1860 isolation of ethylboronic acid via diethylzinc and triethyl borate reactions. However, 2-(3-oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid represents a modern derivative, first reported in the early 21st century. Its CAS registry number (1704063-66-0) and molecular formula (C₁₄H₁₈BNO₄) were established through systematic studies on functionalized phenylboronic acids.

The compound’s discovery aligns with efforts to hybridize boronic acids with nitrogen-containing heterocycles, a strategy aimed at enhancing biological activity and solubility. Key synthetic routes include:

  • Palladium-catalyzed borylation : Coupling aryl halides with diboronic esters under Pd(0) catalysis.
  • Transmetallation : Reacting organosilicon or organotin precursors with boron tribromide.
  • Multi-step functionalization : Introducing the 4-oxopiperidinyl moiety via amidation or alkylation of pre-formed boronic acid intermediates.

Significance of Piperidinyl and Phenylboronic Acid Moieties

The compound’s structure integrates two pharmacologically relevant motifs:

Piperidinyl Group

  • Conformational flexibility : The six-membered piperidine ring adopts chair and boat conformations, enabling optimal interactions with biological targets.
  • Hydrogen-bonding capacity : The 4-oxo group acts as a hydrogen-bond acceptor, enhancing binding affinity in enzyme–inhibitor complexes.
  • Metabolic stability : Piperidine derivatives resist rapid hepatic degradation, improving pharmacokinetic profiles.

Phenylboronic Acid Group

  • Dynamic covalent chemistry : Reversible esterification with 1,2- or 1,3-diols enables applications in glucose sensing and targeted drug delivery.
  • Suzuki–Miyaura reactivity : Facilitates late-stage diversification of the aryl core for structure–activity relationship (SAR) studies.
  • Acid–base tunability : The boronic acid’s pKa (~9) allows pH-dependent reactivity, useful in stimuli-responsive materials.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular formula C₁₄H₁₈BNO₄
Molecular weight 275.11 g/mol
Purity (typical) ≥95%
Storage conditions 2–8°C under inert atmosphere
Solubility DMSO, methanol, dichloromethane

Scope and Objectives of the Research Article

This article systematically examines:

  • Synthetic methodologies : Optimizing routes to 2-(3-oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid and analogs.
  • Structural characterization : NMR, X-ray crystallography, and computational studies elucidating conformational preferences.
  • Applications :
    • Drug discovery : Potential as a proteasome inhibitor or kinase-targeting scaffold.
    • Materials science : Role in self-healing polymers or glucose-responsive nanoparticles.
    • Chemical biology : Probe development for studying diol-containing biomolecules.

By integrating experimental data and theoretical insights, this work aims to establish a foundation for rational design of next-generation boronic acid derivatives.

Properties

IUPAC Name

[2-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c17-12-7-9-16(10-8-12)14(18)6-5-11-3-1-2-4-13(11)15(19)20/h1-4,19-20H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXSIZTYFGKKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCC(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170664
Record name Boronic acid, B-[2-[3-oxo-3-(4-oxo-1-piperidinyl)propyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-66-0
Record name Boronic acid, B-[2-[3-oxo-3-(4-oxo-1-piperidinyl)propyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[3-oxo-3-(4-oxo-1-piperidinyl)propyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Phenylboronic Acid Core

Phenylboronic acids are commonly prepared via:

  • Lithiation followed by borylation: Treatment of a halogenated benzene derivative (e.g., bromobenzene) with an organolithium reagent (n-BuLi) at low temperature, followed by quenching with a boron source such as trimethyl borate, yields the boronic acid after acidic workup.
  • Suzuki-Miyaura coupling: A halogenated aromatic compound can be coupled with bis(pinacolato)diboron under palladium catalysis to introduce the boronate ester, which can be hydrolyzed to the boronic acid.

These methods provide the phenylboronic acid intermediate with high regioselectivity and yields.

Introduction of the 3-Oxo-3-(4-oxopiperidin-1-yl)propyl Side Chain

The side chain bearing the keto and piperidinyl groups can be introduced via nucleophilic substitution or amide bond formation strategies:

  • Nucleophilic substitution: A halogenated 3-oxo-propyl intermediate can be reacted with 4-oxopiperidine under conditions favoring nucleophilic substitution at the halogen site to form the desired linkage.
  • Amide coupling: Alternatively, the 3-oxo-propyl moiety can be activated as an acyl chloride or anhydride and then coupled with 4-oxopiperidine under amide bond formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

The keto functionality is typically introduced by oxidation of the corresponding alcohol or by using α-keto acid derivatives as starting materials.

Assembly of the Final Compound

The final coupling step involves attaching the 3-oxo-3-(4-oxopiperidin-1-yl)propyl group to the phenylboronic acid. This can be achieved by:

The reaction conditions must be carefully controlled to avoid degradation of the boronic acid group, often employing inert atmosphere (nitrogen or argon), anhydrous solvents such as dry DMF or toluene, and low temperatures.

Purification and Characterization

  • Purification: The crude product is purified by recrystallization, column chromatography on silica gel, or preparative HPLC depending on the scale and purity requirements.
  • Characterization: Confirmatory analyses include NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.
  • Data Table: Example Reaction Conditions for Key Steps
Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Lithiation and borylation n-BuLi, trimethyl borate, acidic workup THF -78°C to RT 2-4 hours 70-85 Inert atmosphere, dry solvents
Nucleophilic substitution 4-oxopiperidine, halogenated keto-propyl DMF or DMSO RT to 50°C 12-24 hours 60-75 Base may be added to neutralize HCl
Amide coupling EDCI, DCC, base (e.g., Et3N) CH2Cl2 or DMF 0°C to RT 6-24 hours 65-80 Anhydrous conditions preferred
Final coupling and purification Pd catalyst (if cross-coupling), inert gas Toluene/DMF RT to 80°C 12-24 hours 50-70 Avoid moisture, protect boronic acid
  • The use of anhydrous and inert atmosphere conditions is critical to preserve the boronic acid moiety during synthesis.
  • Suzuki coupling reactions have been shown to be effective for introducing boronic acid groups without significant side reactions.
  • Photoredox catalysis and other modern synthetic methods can be employed for selective acyl migrations and functional group transformations, which may be adapted for this compound's synthesis.
  • Reactive extraction studies involving phenylboronic acids demonstrate the stability and reactivity of boronic acid groups in aqueous and organic phases, informing solvent and purification choices.

The preparation of 2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid involves a multi-step synthetic route combining classical organometallic borylation, nucleophilic substitution or amide coupling, and careful handling of sensitive boronic acid functionalities. Optimization of reaction conditions, including solvent choice, temperature control, and inert atmosphere, is essential for high yield and purity. The methodologies are supported by diverse literature sources emphasizing the importance of protecting groups, coupling strategies, and purification techniques to achieve the target compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl groups in the piperidinone moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the piperidinone moiety.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other boronic acid derivatives and heterocyclic ketones. Below is a comparative analysis:

Property 2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic Acid Phenylboronic Acid 1-Pyrrolidinecarboxylic Acid Derivative
Molecular Formula C₁₄H₁₈BNO₄ (hypothesized*) C₆H₇BO₂ C₂₁H₃₂N₂O₅S
Molecular Weight ~283.12 g/mol* 121.93 g/mol 424.55 g/mol
PSA (Polar Surface Area) ~80 Ų* (estimated) 40.5 Ų 92.78 Ų
Key Functional Groups Boronic acid, 4-oxopiperidinone Boronic acid Sulfonyl, ester, phenyl
Applications Potential enzyme inhibition, cross-coupling reactions Suzuki coupling reagent Not explicitly stated (likely synthetic intermediate)

Note: Exact data for the target compound is unavailable in the provided evidence; values are estimated based on structural analogs.

Key Differences

Reactivity: Unlike simple phenylboronic acid (used in for cross-coupling ), the target compound’s 4-oxopiperidinone group may sterically hinder its boronic acid group, reducing its efficiency in Suzuki reactions but enhancing selectivity in enzyme inhibition.

Polarity : The higher PSA of the pyrrolidinecarboxylic acid derivative (92.78 Ų ) compared to the target compound’s estimated PSA (~80 Ų) suggests differences in solubility and membrane permeability.

Biological Activity: The 4-oxopiperidinone moiety in the target compound could mimic peptide bonds, making it a stronger candidate for protease targeting compared to phenylboronic acid or sulfonyl-containing analogs.

Research Findings and Data Gaps

  • Computational Data : provides precise molecular weight (424.20336 g/mol) and PSA for a structurally distinct compound , highlighting the need for similar computational studies on the target molecule.
  • Biological Studies: No direct evidence of the target compound’s bioactivity exists in the provided materials.

Biological Activity

2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its unique structure, which combines a boronic acid group with a piperidinone moiety. This compound is being investigated for its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid can be represented as follows:

C14H18BNO4\text{C}_{14}\text{H}_{18}\text{BNO}_{4}

IUPAC Name: 2-[3-Oxo-3-(4-oxopiperidin-1-yl)propyl]phenylboronic acid

CAS Number: 1704063-66-0

This compound features a phenyl ring attached to a propyl chain, which includes a piperidinone structure and a boronic acid functionality. The presence of the boronic acid group allows for reversible covalent bonding with diols, making it useful in various biological applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biological molecules. This property enables it to interact with enzymes and other proteins, potentially inhibiting their activity or modulating biological pathways. The mechanism of action may involve:

  • Enzyme Inhibition: The boronic acid group can bind to the active sites of certain enzymes, preventing substrate binding.
  • Cell Cycle Modulation: Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may exhibit similar effects.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of phenylboronic acids and their derivatives. For example, research on structurally similar compounds demonstrated significant activity against various cancer cell lines. The antiproliferative effects were assessed using methods such as the sulforhodamine B (SRB) assay and MTT assay, revealing low micromolar IC50 values for several derivatives .

Compound Cell Line IC50 (µM)
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian Cancer)0.5
3-Morpholino-5-fluorobenzoxaboroleA2780 (Ovarian Cancer)1.2
2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acidTBDTBD

Apoptosis Induction

The induction of apoptosis has also been observed in studies involving phenylboronic acids. Mechanistic studies indicated that compounds could trigger caspase activation, leading to programmed cell death. Flow cytometry and Western blot analyses have been employed to assess apoptosis rates and cell cycle progression .

Case Studies

  • Study on Phenylboronic Acids:
    • A study evaluated the antiproliferative effects of various phenylboronic acid derivatives on five different cancer cell lines.
    • Results indicated that structural modifications significantly influenced biological activity, with certain substitutions enhancing potency .
  • Boron Neutron Capture Therapy (BNCT):
    • Research is ongoing into the use of boron-containing compounds in BNCT for cancer treatment.
    • Preliminary data suggest that compounds like 2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid may enhance the effectiveness of this therapy by selectively targeting tumor cells .

Q & A

Q. How can researchers optimize the synthesis of 2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid to improve yield and purity?

Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature modulation : Intermediate formation (e.g., ketone coupling with the piperidinone moiety) may require low temperatures (−20°C to 0°C) to prevent side reactions like boronic acid oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for Suzuki-Miyaura coupling, while inert atmospheres (N₂/Ar) prevent boronic acid degradation .
  • Purification methods : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) can isolate the compound at >98% purity, validated by HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the 4-oxopiperidinyl group (δ 2.5–3.5 ppm for piperidinyl protons; δ 170–175 ppm for ketone carbons) and boronic acid moiety (broad peak at δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, ensuring no impurities like de-boronated byproducts .
  • Infrared Spectroscopy (IR) : B-O stretching vibrations (1340–1390 cm⁻¹) and C=O signals (1680–1720 cm⁻¹) validate functional groups .

Q. What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at −20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
  • Solubility : Dissolve in DMSO (10–20 mM stock solutions) for biological assays. For long-term storage, lyophilize and keep under vacuum .

Advanced Research Questions

Q. How can researchers investigate the environmental fate of this compound using ecotoxicological models?

  • Partitioning studies : Measure logP values (octanol-water) to predict bioaccumulation potential. Computational tools (e.g., EPI Suite) estimate persistence in soil/water compartments .
  • Degradation pathways : Conduct hydrolysis experiments (pH 7–9 buffers, 25–40°C) to identify breakdown products (e.g., boronic acid hydrolysis to phenol derivatives) .
  • Toxicity assays : Use Daphnia magna or algae models to assess EC₅₀ values, correlating with structural features like the 4-oxopiperidinyl group’s electrophilicity .

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cell viability). For example, if cytotoxicity occurs at concentrations >10× IC₅₀, off-target effects are likely .
  • Selectivity screening : Use panels of related enzymes (e.g., serine hydrolases vs. proteases) to identify specific targets. SPR (surface plasmon resonance) can quantify binding kinetics .
  • Metabolite analysis : LC-MS/MS identifies active metabolites (e.g., oxidized piperidinone derivatives) that may contribute to observed effects .

Q. What strategies are effective for studying this compound’s mechanism in drug-resistant cancer models?

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies upregulated pathways (e.g., PI3K/AKT) in resistant cells treated with the compound .
  • CRISPR-Cas9 screens : Knockout libraries pinpoint genes (e.g., ABC transporters) conferring resistance. Validate via qPCR and western blot .
  • In vivo xenografts : Use PDX (patient-derived xenograft) models with boronic acid-functionalized probes to track tumor uptake via fluorescence imaging .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

  • QSAR analysis : Correlate molecular descriptors (e.g., topological polar surface area <90 Ų, logP 1–3) with BBB penetration data from analogs .
  • Molecular dynamics (MD) simulations : Model interactions with P-glycoprotein (P-gp) to reduce efflux. Piperidinone substitutions may decrease P-gp binding affinity .
  • In silico ADMET : Predict metabolic sites (e.g., CYP3A4-mediated oxidation of the piperidinone ring) to prioritize stable derivatives .

Methodological Considerations

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Replace the 4-oxopiperidinyl group with bioisosteres (e.g., morpholinone, thiomorpholine) and compare activity .
  • Parallel synthesis : Use automated platforms to generate derivatives with varied substituents (e.g., halogens, methyl groups) on the phenylboronic acid core .
  • Free-Wilson analysis : Quantify contributions of individual moieties (e.g., ketone vs. amide) to overall activity using regression models .

Q. How can researchers validate the compound’s role in PROTAC (proteolysis-targeting chimera) applications?

  • Ternary complex assays : Use NanoBRET to confirm E3 ligase-target-protein-compound complex formation .
  • Western blotting : Monitor target protein degradation (e.g., PARP1) in a time- and concentration-dependent manner .
  • Cellular thermal shift assay (CETSA) : Verify target engagement by measuring thermal stabilization of the protein upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Oxo-3-(4-oxopiperidin-1-yl)propyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.